molecular formula C11H21I B8265005 11-Iodoundec-1-ene CAS No. 7766-49-6

11-Iodoundec-1-ene

Cat. No.: B8265005
CAS No.: 7766-49-6
M. Wt: 280.19 g/mol
InChI Key: YYNLZUIWHBPGGS-UHFFFAOYSA-N
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Description

11-Iodoundec-1-ene is an organic compound that belongs to the class of alkenes. It is a halogenated alkene with the molecular formula C₁₁H₂₁I. This compound is of interest due to its potential biological activity and various applications in different fields.

Preparation Methods

11-Iodoundec-1-ene can be synthesized through several methods. One commonly used method involves the reaction of 1-undecene with iodine in the presence of a catalyst such as copper iodide. This method offers a high yield of the desired product and is relatively efficient. Another method involves the reaction of 1-undecene with iodine monochloride, which also provides a good yield of this compound. this method requires careful handling due to the toxicity of iodine monochloride.

Chemical Reactions Analysis

11-Iodoundec-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common reagents and conditions used in these reactions include catalysts like copper iodide and iodine monochloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-Iodoundec-1-ene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action and biological targets of 11-Iodoundec-1-ene are not well-studied, and further research is needed to fully understand its mode of action. preliminary studies suggest that it may exhibit antimicrobial and antifungal properties by affecting cell function and signal transduction pathways.

Comparison with Similar Compounds

11-Iodoundec-1-ene can be compared with other similar compounds such as:

    1-Undecene: A non-halogenated alkene with similar structural properties.

    Iodobenzene: An aromatic compound containing an iodine atom attached to a benzene ring.

Properties

IUPAC Name

11-iodoundec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21I/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNLZUIWHBPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455933
Record name 1-Iodo-10-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-49-6
Record name 11-Iodo-1-undecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-10-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polyalkylenes, which are available, can be prepared by polymerization of olefins, especially the 1-olefins such as 1-butene, 1-pentene, undecylenic acid-trimethylsilyl ester, and the like, using an isotactic catalyst, especially TiCl3AA/diethylaluminum chloride in toluene. Undecylenic acid-trimethylsilyl ester was, for example, prepared from the reaction of undecylenic acid with trimethylsilyl chloride; undecylenyl iodide was prepared from undecylenol; and undecylenol was allowed to react with thionyl chloride and pyridine to form undecylenyl chloride which was then converted to undecylenyl iodide by reaction with sodium iodide in acetone or methyl ethyl ketone. Undecylenyl triethylammonium iodide was formed by the reaction of undecylenyl iodide and triethylamine in alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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